NPY-Y2 Receptor Antagonism: Scaffold-Level Potency Differentiation Within the Piperidine-Carbothioamide Series
In a systematic SAR study of the piperidine-3-carbothioamide scaffold for NPY-Y2 receptor antagonism, compounds within this chemotype achieved IC₅₀ values as low as 0.22 μM (SID 17507305, CID 2936384). The most potent congener exhibited an NPY-Y2 IC₅₀ of 0.22 μM with >160-fold selectivity over NPY-Y1 (IC₅₀ >35.4 μM) and a CC₅₀ of 74 μM [1]. Critically, other entries within the same piperidine-carbothioamide scaffold showed IC₅₀ values spanning 0.22 μM to >35.4 μM depending solely on the nature of the R-group appended to the carbothioamide nitrogen, highlighting that the 3-carbothioamide core is necessary but not sufficient—the specific N-benzyl substitution pattern is a key driver of potency [1]. Brain penetration was demonstrated for the most active analog (1656 ± 749 ng/mL), establishing CNS target engagement potential for this chemotype [1].
| Evidence Dimension | NPY-Y2 receptor antagonism IC₅₀ (scaffold range) |
|---|---|
| Target Compound Data | Scaffold representative (SID 17507305): NPY-Y2 IC₅₀ = 0.22 μM; NPY-Y1 IC₅₀ >35.4 μM; CC₅₀ = 74 μM [1] |
| Comparator Or Baseline | Least potent scaffold member (SID 56365810): NPY-Y2 IC₅₀ >35.4 μM; NPY-Y1 IC₅₀ >35.4 μM; CC₅₀ = 60.1 μM [1] |
| Quantified Difference | >160-fold potency span across scaffold entries (0.22 μM to >35.4 μM); selectivity window for best compound: >160-fold NPY-Y2 over NPY-Y1 [1] |
| Conditions | In vitro NPY-Y2 and NPY-Y1 receptor binding/functional assays; CC₅₀ determined in cellular cytotoxicity assay; brain penetrance measured in rodent model [1] |
Why This Matters
The >160-fold NPY-Y2 potency range within a single scaffold demonstrates that subtle structural modifications—including the N-benzyl group present in 1-benzylpiperidine-3-carbothioamide—profoundly affect target engagement, making the exact compound identity critical for reproducible pharmacology.
- [1] Saldanha SA, Brothers SP, Spicer T, et al. Probe Report for NPY-Y2 Receptor Antagonists. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): NCBI; 2010. Table 7(a): SAR Scaffold 1: Piperidine-carbothioamide. View Source
